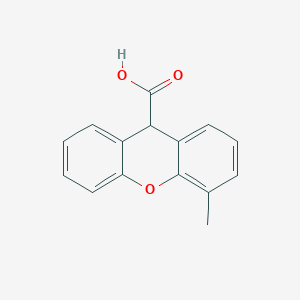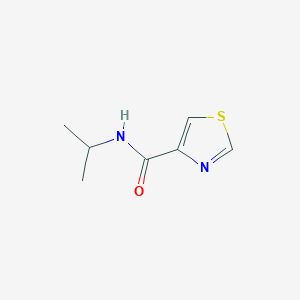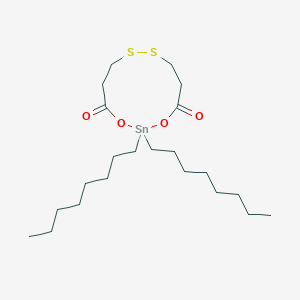![molecular formula C12H14N2O3S B14317659 7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid CAS No. 112058-94-3](/img/structure/B14317659.png)
7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid is a compound derived from naphthalene, characterized by the presence of an aminoethyl group and a sulfonic acid group. This compound is known for its fluorescence properties and is widely used in various scientific applications, particularly in the field of fluorescence resonance energy transfer (FRET) assays .
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Bucherer reaction, where naphthalene is treated with anilinium salts under heating conditions to introduce the sulfonic acid group . The aminoethyl group is then introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation and amination processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .
化学反応の分析
Types of Reactions
7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonamide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminoethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted naphthalene compounds .
科学的研究の応用
7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid is extensively used in scientific research due to its unique fluorescence properties. Some of its applications include:
Fluorescence Resonance Energy Transfer (FRET) Assays: Used as a donor molecule in FRET-based nucleic acid probes and protease substrates.
Biological Imaging: Utilized in fluorescence microscopy for imaging biological samples.
Enzyme Assays: Employed in enzyme assays to detect the presence and activity of specific enzymes.
Chemical Sensors: Used in the development of chemical sensors for detecting various analytes.
作用機序
The mechanism of action of 7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid is primarily based on its fluorescence properties. When paired with a suitable quencher, such as DABCYL or DABSYL, the compound can be used in FRET assays. In the presence of an enzyme or other target molecule, the fluorescence of the compound is either quenched or enhanced, providing a measurable signal .
類似化合物との比較
Similar Compounds
1-Aminonaphthalene-4-sulfonic acid:
1-Aminonaphthalene-5-sulfonic acid:
2-Aminonaphthalene-1-sulfonic acid:
Uniqueness
7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid is unique due to its specific fluorescence properties, making it highly valuable in FRET assays and other fluorescence-based applications. Its ability to act as a donor molecule in these assays sets it apart from other similar compounds .
特性
CAS番号 |
112058-94-3 |
|---|---|
分子式 |
C12H14N2O3S |
分子量 |
266.32 g/mol |
IUPAC名 |
7-(2-aminoethylamino)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C12H14N2O3S/c13-6-7-14-10-5-4-9-2-1-3-12(11(9)8-10)18(15,16)17/h1-5,8,14H,6-7,13H2,(H,15,16,17) |
InChIキー |
WUZPOGKMUBQZPM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C(C=C2)NCCN)C(=C1)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


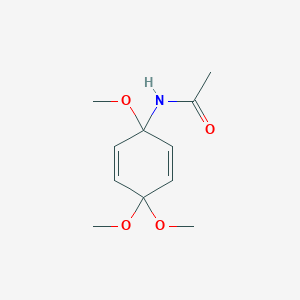
![2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate](/img/structure/B14317591.png)
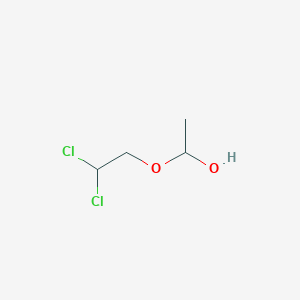
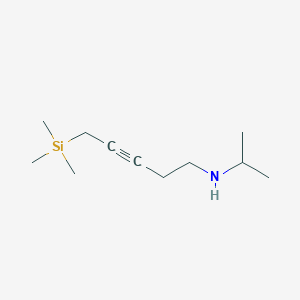
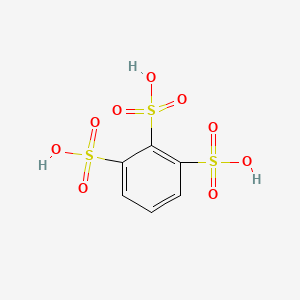
![2-{[4-(2-Hydroxyethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-ol](/img/structure/B14317612.png)


